molecular formula C10H14INO B8304798 4-Iodo-2-isopropyloxy-3,5-dimethylpyridine

4-Iodo-2-isopropyloxy-3,5-dimethylpyridine

Cat. No.: B8304798
M. Wt: 291.13 g/mol
InChI Key: MIMXVMCVOQOJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-isopropyloxy-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C10H14INO and its molecular weight is 291.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-2-propan-2-yloxypyridine

InChI

InChI=1S/C10H14INO/c1-6(2)13-10-8(4)9(11)7(3)5-12-10/h5-6H,1-4H3

InChI Key

MIMXVMCVOQOJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1I)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% oil dispersion, 191 mg) was added to a solution of IPA (0.77 mL) in THF (5 mL). After foaming was stopped, a solution of 2-fluoro-4-iodo-3,5-dimethylpyridine obtained in Preparation Example 29 (500 mg) in THF (5 mL) was added to the solution, and the mixture was stirred at mom temperature for two hours. The mixture was stirred at 50° C. for two hours, and the reaction mixture was then cooled to room temperature. The reaction mixture was cooled at 0° C., and MTBE (20 mL) and water (20 mL) were then added. The organic layer was separated. The organic layer was washed with brine. The combined aqueous layers were extracted with MTBE. The combined organic layers were dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give the title compound (490 mg).
Quantity
191 mg
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 29
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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